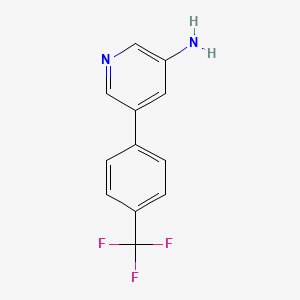
5-(4-(Trifluoromethyl)phenyl)pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The InChI string for this compound is InChI=1S/C12H9F3N2/c13-12(14,15)10-3-1-8(2-4-10)9-5-11(16)7-17-6-9/h1-7H,16H2. The SMILES string is C1=CC(=CC=C1C2=CC(=CN=C2)N)C(F)(F)F. These strings provide a textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 238.213. Other physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the available resources.Scientific Research Applications
Anticancer Activity : Alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives, starting from 6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine, have shown promising anticancer activity against multiple cancer cell lines, including lung, breast, prostate, and cervical cancer (Chavva et al., 2013).
Synthesis of Derivatives : The synthesis of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives has been explored. This includes preparation and reaction studies of various derivatives, contributing to the broader understanding of pyridine chemistry (Bradiaková et al., 2009).
Cytotoxic Activity : Novel 1,2,3-triazole tagged pyrazolo[3,4-b]pyridine derivatives exhibit cytotoxic activity against human cancer cell lines, suggesting potential for developing new cancer therapies (Kurumurthy et al., 2014).
Coordination Chemistry : The synthesis and characterization of trinuclear N-heterocyclic carbene–palladium(II) complexes have been studied, showing effectiveness as catalyst precursors in the Suzuki–Miyaura coupling reaction (Wang et al., 2016).
Antimicrobial Activity : Novel 1,2,3-triazole-2,4-bis(trifluoromethyl) phenyl pyridine hybrids have been synthesized and evaluated for antimicrobial activity, showing potential against various bacterial and fungal strains (Jha & Ramarao, 2017).
Optical Properties : Studies on the electrochemical and optical properties of a redox-active Cu(II) coordination framework incorporating tris(4-(pyridin-4-yl)phenyl)amine have been conducted, exploring its potential in developing multifunctional frameworks (Hua et al., 2013).
Future Directions
Trifluoromethylpyridines, including 5-(4-(Trifluoromethyl)phenyl)pyridin-3-amine, are expected to have many novel applications in the future . They are key structural motifs in active agrochemical and pharmaceutical ingredients, and their use is expected to grow as the development of fluorinated organic chemicals becomes an increasingly important research topic .
properties
IUPAC Name |
5-[4-(trifluoromethyl)phenyl]pyridin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2/c13-12(14,15)10-3-1-8(2-4-10)9-5-11(16)7-17-6-9/h1-7H,16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKPBNZRYWFSCAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CN=C2)N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20735029 |
Source


|
| Record name | 5-[4-(Trifluoromethyl)phenyl]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20735029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-(Trifluoromethyl)phenyl)pyridin-3-amine | |
CAS RN |
1225829-49-1 |
Source


|
| Record name | 5-[4-(Trifluoromethyl)phenyl]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20735029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

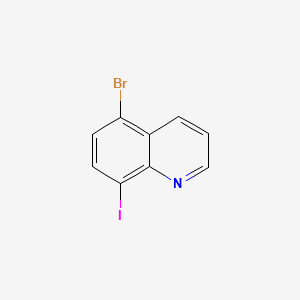
![5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B572641.png)
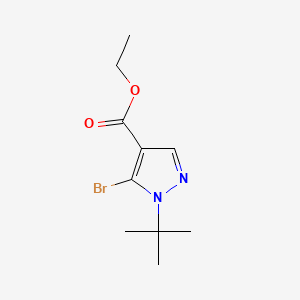
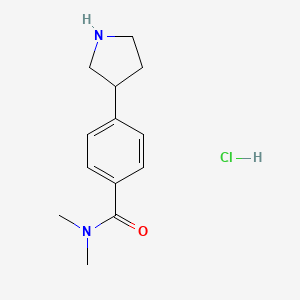
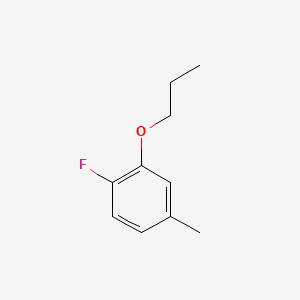
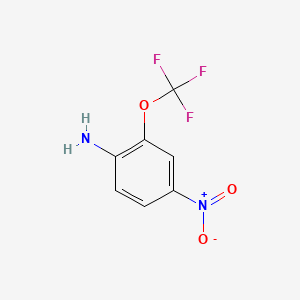
![5-Fluoro-2,4-dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B572649.png)
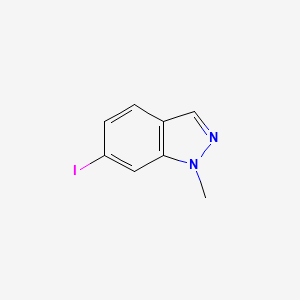

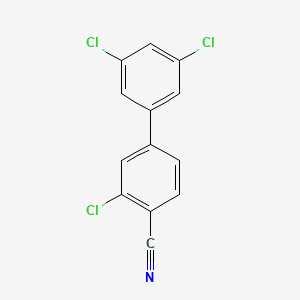
![6-Bromo-5-chloroimidazo[1,2-a]pyridine](/img/structure/B572655.png)
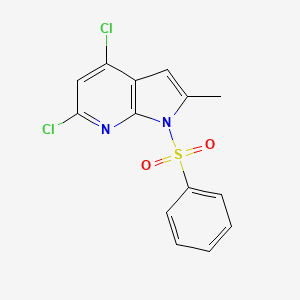
![2',4,4'-Trifluoro-[1,1'-biphenyl]-3-amine](/img/structure/B572660.png)